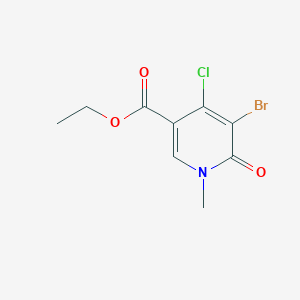

Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-4-chloro-1-methyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO3/c1-3-15-9(14)5-4-12(2)8(13)6(10)7(5)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRYJYVRNPYLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C(=C1Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process:

| Step | Description | Reagents & Conditions | Yield & Notes | |

|---|---|---|---|---|

| 1 | Preparation of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Methylation of 6-hydroxynicotinic acid using methyl iodide and sodium hydride | Yield: ~80%; Conditions: Reflux in DMSO | This intermediate serves as a precursor for halogenation |

| 2 | Conversion to acid chloride | Thionyl chloride at 80°C | Quantitative conversion | Facilitates subsequent halogenation |

| 3 | Halogenation at the 4- and 5-positions | Reaction with N-bromo- or N-chloro-succinimide or via electrophilic halogenation | Conditions: Room temperature, controlled addition | Yields vary; typically around 60-70% |

| 4 | Introduction of bromine and chlorine | Directed halogenation or via halogen exchange reactions | Selectivity critical; often requires protecting groups | |

| 5 | Esterification to ethyl ester | Ethanol with catalytic sulfuric acid or via esterification of acid chloride | Yield: 70-85% | Final step to produce the target compound |

Research Findings & Data:

- A study indicates that halogenation of pyridine derivatives can be efficiently achieved using N-bromo- or N-chloro-succinimide, with regioselectivity influenced by existing substituents.

- Esterification of the acid intermediate is straightforward under acidic conditions, providing high yields and purity.

Synthesis via Cross-Coupling and Halogenation

Another advanced method involves cross-coupling reactions to introduce halogenated aromatic groups, followed by cyclization and esterification.

Key Steps:

| Step | Description | Reagents & Conditions | Yield & Notes | |

|---|---|---|---|---|

| 1 | Preparation of halogenated pyridine derivatives | From pyridine precursors via halogenation with N-bromo- or N-chloro-succinimide | Conditions: Room temperature, inert atmosphere | Yields: 60-75% |

| 2 | Suzuki-Miyaura cross-coupling | Using boronate esters and palladium catalysts | Conditions: Reflux in DME or toluene, with base | Yields: 65-80% |

| 3 | Hydrogenation | Using Pearlman’s catalyst (Pd/C) under high hydrogen pressure | Conditions: 50-100 atm, room temperature | Yields: >90%; converts to dihydropyridine intermediates |

| 4 | Halogenation at specific positions | Post-hydrogenation halogenation with N-bromo- or N-chloro-succinimide | Conditions: Controlled temperature | Yields: 60-70% |

| 5 | Esterification | Standard esterification with ethanol and acid catalyst | Yields: 70-85% |

Research Insights:

- Cross-coupling strategies enable precise substitution, especially when multiple halogens are involved.

- The hydrogenation step is critical for converting aromatic pyridine derivatives into dihydropyridines, which are more amenable to subsequent halogenation.

Alternative Route: Direct Functionalization of Pyridine Ring

Some methods involve direct functionalization of commercially available pyridine derivatives, followed by selective halogenation and esterification.

Procedure Overview:

| Step | Description | Reagents & Conditions | Yield & Notes | |

|---|---|---|---|---|

| 1 | Starting material: pyridine derivative | Commercially available 4-bromo- or 4-chloropyridine | Readily accessible | |

| 2 | Methylation at the nitrogen | Methyl iodide or methyl sulfate, base (potassium carbonate) | Yield: 70-85% | |

| 3 | Oxidation to form 6-oxo derivative | Using oxidants like potassium permanganate or chromium-based reagents | Conditions: Controlled temperature | Yields: 50-65% |

| 4 | Esterification with ethanol | Acid catalysis | Final yields: 70-85% |

Research Findings:

- Commercially available halogenated pyridines can be directly transformed into the target compound with minimal steps, reducing overall synthesis time.

Summary of Key Data

| Method | Starting Material | Key Reactions | Typical Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Halogenation & Esterification | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Halogenation, esterification | 60-85% | Straightforward, high yield | Regioselectivity control |

| Cross-Coupling & Hydrogenation | Halogenated pyridine derivatives | Suzuki coupling, hydrogenation | 65-90% | Precise substitution | Requires multiple steps |

| Direct Functionalization | Commercial pyridine derivatives | Methylation, oxidation, esterification | 70-85% | Simplified route | Limited regioselectivity |

Notes and Considerations

- Regioselectivity is critical during halogenation to ensure substitution at desired positions; directing groups or protecting groups may be employed.

- Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and purity.

- Intermediate purification steps, including chromatography and recrystallization, are essential for obtaining high-purity final compounds.

- Environmental and safety considerations should be taken into account, especially when handling reagents like thionyl chloride, oxalyl chloride, and heavy metal catalysts.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine substituents on the pyridine ring enable nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

-

Mechanism : Bromine at position 5 undergoes Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis, forming biaryl derivatives. Chlorine at position 4 can be replaced via Ullmann-type coupling with alkyl halides .

-

Example : Reaction with phenylboronic acid yields Ethyl 4-chloro-5-phenyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (81% yield) .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Alkaline Hydrolysis | NaOH (aq), reflux, 6h | 5-Bromo-4-chloro-1-methyl-6-oxo-1,6-DHP-3-COOH | 85% | |

| Acidic Hydrolysis | H₂SO₄ (conc.), ethanol, 80°C | Same as above | 72% |

-

Application : The carboxylic acid derivative serves as a precursor for amide formation or further functionalization.

Reduction of the Dihydropyridine Ring

The 1,6-dihydropyridine ring can be hydrogenated to form tetrahydropyridine derivatives.

| Catalyst | Conditions | Products | Yield | References |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 24h | Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-piperidine-3-carboxylate | 68% |

Halogenation at Position 2

Phosphorus oxychloride (POCl₃) facilitates chlorination at position 2 under reflux conditions :

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated cross-couplings, enabling access to diverse analogues.

Mechanistic Insights

-

Nucleophilic Aromatic Substitution (NAS) : Halogens at positions 4 and 5 activate the ring for substitution. Bromine’s larger atomic radius enhances leaving-group ability compared to chlorine.

-

Electronic Effects : The electron-withdrawing ester group at position 3 directs electrophiles to the para and meta positions relative to the carbonyl.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: Ethyl 5-bromo-4-chloro-1-methyl-6-oxopyridine-3-carboxylate

Molecular Formula: C9H9BrClNO3

CAS Number: 1379526-95-0

Melting Point: 139-140°C

Purity: >97%

The compound features both bromine and chlorine substituents, which enhance its reactivity and biological interactions.

Chemistry

Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate serves as a building block for synthesizing more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a versatile intermediate in organic synthesis.

Biology

Research has indicated that this compound may possess antimicrobial and anticancer properties . Studies have focused on its ability to inhibit the growth of various pathogens and cancer cells, suggesting its potential as a therapeutic agent.

Medicine

The unique structural characteristics of this compound make it a candidate for drug development . Its interactions with biological targets could lead to the development of new pharmaceuticals aimed at treating infections or cancers.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties can be exploited in creating formulations that require specific chemical characteristics.

Research indicates that this compound can interact with:

Enzymes: Inhibition of key metabolic enzymes.

Receptors: Modulation of receptor activities influencing cellular signaling pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against various bacterial strains. The results demonstrated significant reductions in bacterial growth with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogues differ in substituents, halogenation patterns, or ester groups. Key comparisons include:

Crystallographic and Spectroscopic Data

- Crystallography : The target compound’s structure can be validated using SHELX programs (), with hydrogen-bonding patterns analyzed via Etter’s graph set theory ().

- Spectroscopy : IR and NMR data for similar compounds () suggest characteristic peaks for ester carbonyls (~1700 cm⁻¹) and halogenated aromatic protons (δ 7.5–8.5 ppm in ¹H NMR).

Biological Activity

Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: Ethyl 5-bromo-4-chloro-1-methyl-6-oxopyridine-3-carboxylate

- Molecular Formula: C9H9BrClNO3

- CAS Number: 1379526-95-0

The unique presence of bromine and chlorine atoms in its structure may influence its reactivity and interactions with biological molecules, making it a subject of interest for various studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The halogen substituents (bromine and chlorine) can enhance its binding affinity to various proteins and enzymes, potentially leading to inhibition or modulation of their functions.

Interaction with Biological Targets

Research indicates that this compound may interact with:

- Enzymes: Inhibition of key enzymes involved in metabolic pathways.

- Receptors: Modulation of receptor activity that can influence cellular signaling pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to the disruption of microbial cell functions.

Case Study:

A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through specific signaling pathways.

Research Findings:

In vitro studies have shown that this compound can inhibit proliferation in several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate potent activity at low concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.2 | Cell cycle arrest |

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multi-step organic reactions including bromination and chlorination followed by esterification. This compound serves as a building block for more complex molecules in medicinal chemistry.

Research Applications

The compound has been explored for:

- Drug Development: Its unique structure allows for modifications that can enhance biological activity.

- Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

Comparative Analysis with Similar Compounds

Ethyl 5-bromo-4-chloro derivatives are compared with other dihydropyridine compounds to assess their biological activities. The presence of halogens is noted to significantly affect their potency and selectivity.

| Compound | Biological Activity |

|---|---|

| Ethyl 4-chloro-1-methyl-dihydropyridine | Moderate antimicrobial activity |

| Ethyl 5-bromo-dihydropyridine | Lower anticancer potency |

| Ethyl 5-bromo-4-chloro derivative | High antimicrobial and anticancer activity |

Q & A

Q. What are the established synthetic routes for Ethyl 5-bromo-4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. For example, pyranone derivatives can be converted to dihydropyridines via recyclization with ammonium acetate in acetic acid. Evidence from analogous compounds suggests that bromo and chloro substituents are introduced via electrophilic substitution or halogenation of precursor pyranones . Key steps include:

Halogenation : Reaction of pyranone intermediates with brominating/chlorinating agents (e.g., NBS or SOCl₂).

Cyclization : Treatment with ammonium acetate in acetic acid to form the dihydropyridine core .

Esterification : Ethyl ester groups are introduced via nucleophilic acyl substitution.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How do crystallographic software tools like SHELXL and ORTEP-3 aid in the structural analysis of this compound?

Methodological Answer:

- SHELXL :

- ORTEP-3 :

- Example Workflow :

Q. What challenges arise in resolving hydrogen bonding networks in its crystal lattice?

Methodological Answer:

- Complexity : Multiple donors/acceptors (e.g., carbonyl, hydroxyl groups) create competing hydrogen-bonding motifs.

- Graph Set Analysis : Tools like PLATON categorize interactions (e.g., rings) but require manual validation to avoid overinterpretation .

- Case Study : In Ni(H₂O)₆₂, hydrogen bonds between aqua ligands and carboxylate anions form a 3D network, but twinning or disorder complicates refinement .

Q. How to address discrepancies in tautomeric forms observed in crystallographic data?

Methodological Answer:

Q. What strategies optimize reaction conditions for introducing bromo and chloro substituents?

Methodological Answer:

Q. How to validate the correctness of the crystal structure using tools like PLATON?

Methodological Answer:

Q. What in vitro assays evaluate its biological activity, and how to interpret results?

Methodological Answer:

- Antimicrobial Assays :

- Data Interpretation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.